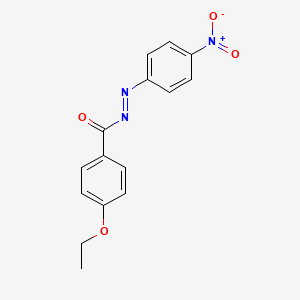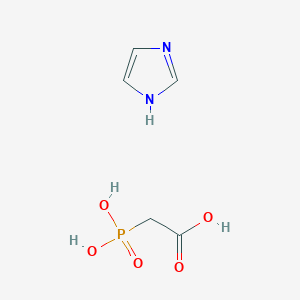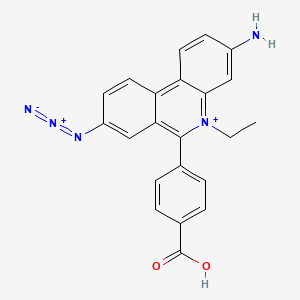
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium is a complex organic compound with the molecular formula C22H18N5O2+.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Phenanthridinium Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the phenanthridinium core.
Introduction of Functional Groups: Amino, azido, carboxyphenyl, and ethyl groups are introduced through various substitution reactions. These reactions require specific reagents and catalysts to ensure the correct positioning of each functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinium derivatives with additional oxygen-containing functional groups, while reduction may produce amino-substituted phenanthridinium compounds.
Aplicaciones Científicas De Investigación
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging and tracking biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium exerts its effects involves interactions with specific molecular targets. These interactions can lead to:
Binding to DNA/RNA: The compound may intercalate into nucleic acids, affecting their structure and function.
Enzyme Inhibition: It may inhibit certain enzymes, disrupting metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-8-azido-6-(4-carboxyphenyl)-5-methylphenanthridin-5-ium: Similar structure but with a methyl group instead of an ethyl group.
Phenanthridinium Derivatives: Various derivatives with different functional groups, each exhibiting unique properties.
Uniqueness
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications.
Propiedades
Número CAS |
626233-99-6 |
|---|---|
Fórmula molecular |
C22H18N5O2+ |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
4-(3-amino-8-azido-5-ethylphenanthridin-5-ium-6-yl)benzoic acid |
InChI |
InChI=1S/C22H17N5O2/c1-2-27-20-11-15(23)7-9-18(20)17-10-8-16(25-26-24)12-19(17)21(27)13-3-5-14(6-4-13)22(28)29/h3-12,23H,2H2,1H3,(H,28,29)/p+1 |
Clave InChI |
SZNARGQHCUNNDC-UHFFFAOYSA-O |
SMILES canónico |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)O)N=[N+]=[N-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






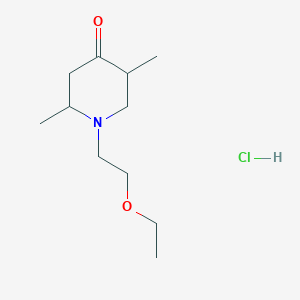

![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)
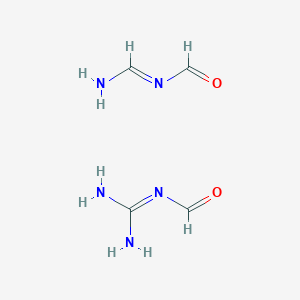
![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
![10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL](/img/structure/B14232578.png)
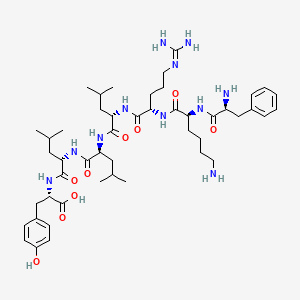
![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)
